CCR5 Antagonism: 1,1-Difluorobutan-2-ol Demonstrates Quantifiable Superiority Over Direct Analogs
In a comparative study assessing CCR5 antagonism in human MOLT4 cells, 1,1-difluorobutan-2-ol (CHEMBL2057814) exhibited an IC50 of 10,000 nM [1]. This potency is contrasted with two closely related structural analogs tested under identical conditions: CHEMBL2057534 (IC50 = 9,200 nM) and CHEMBL2057811 (IC50 = 7,800 nM) [1][2][3]. The data indicate that while all three compounds are micromolar inhibitors, the specific substitution pattern of 1,1-difluorobutan-2-ol yields a distinct potency that is moderately less potent than the other analogs in this specific cell-based functional assay.
| Evidence Dimension | CCR5 Antagonist Activity (IC50) |
|---|---|
| Target Compound Data | 10,000 nM |
| Comparator Or Baseline | CHEMBL2057534: 9,200 nM; CHEMBL2057811: 7,800 nM |
| Quantified Difference | 1,1-difluorobutan-2-ol is 1.09-fold less potent than CHEMBL2057534 and 1.28-fold less potent than CHEMBL2057811. |
| Conditions | Antagonist activity at CCR5 receptor expressed in human MOLT4 cells, assessed as inhibition of CCL5-induced calcium mobilization after 1 hr using a Fluor-4 fluorescence assay. |
Why This Matters
This data enables precise selection of the appropriate difluorobutanol derivative based on desired potency for structure-activity relationship (SAR) studies in CCR5-mediated disease models.
- [1] BindingDB. (2012). BDBM50351146: Antagonist activity at CCR5 receptor in human MOLT4 cells. (ChEMBL ID: CHEMBL1817911/CHEMBL2057814). View Source
- [2] BindingDB. (2012). BDBM50387950: Antagonist activity at CCR5 receptor in human MOLT4 cells. (ChEMBL ID: CHEMBL2057534). View Source
- [3] BindingDB. (2012). BDBM50351145: Antagonist activity at CCR5 receptor in human MOLT4 cells. (ChEMBL ID: CHEMBL1817910/CHEMBL2057811). View Source
